molecular formula C11H14BrClN2S B3033553 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 1052548-16-9

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide

Cat. No. B3033553
CAS RN: 1052548-16-9
M. Wt: 321.66 g/mol
InChI Key: DRBLCNIHXXSROL-UHFFFAOYSA-N
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Description

The compound "2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide" is a derivative of tetrahydropyrimidine, which is a class of compounds that have been extensively studied for their potential chemotherapeutic properties. The structure of the compound suggests that it contains a pyrimidine ring, a chlorophenyl group, and a sulfanyl group, which are common motifs in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves cyclocondensation reactions between thiourea, keto esters, and substituted benzaldehydes . Additionally, alkylation reactions are used to introduce various alkyl or aralkyl groups into the tetrahydropyrimidine core . These methods provide a versatile approach to generate a wide array of derivatives for biological evaluation.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are commonly employed to investigate the vibrational frequencies of these compounds . Theoretical calculations using density functional theory (DFT) help in optimizing geometric parameters and predicting vibrational frequencies, which are generally in good agreement with experimental data . The molecular structure is further analyzed through potential energy distribution (PED) and X-ray crystallography to understand the conformation and stability of the molecule .

Chemical Reactions Analysis

The reactivity of the sulfanyl group in tetrahydropyrimidines allows for further chemical modifications. For instance, oxidation reactions can transform sulfanyl groups into sulfinyl groups, altering the compound's properties . Additionally, reactions with various alkylating agents can lead to the formation of new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different functional groups such as the sulfanyl group and the chlorophenyl group can influence the compound's solubility, stability, and reactivity. Computational studies provide insights into the electronic properties, such as HOMO-LUMO energies, which are indicative of the compound's chemical reactivity and potential as a chemotherapeutic agent . The molecular electrostatic potential (MEP) maps reveal regions of the molecule that are susceptible to nucleophilic and electrophilic attacks, which is valuable information for understanding the compound's interaction with biological targets .

Scientific Research Applications

Antifilarial Activity

2-Sulfanyl-6-methyl-1,4-dihydropyrimidines, a class to which the compound belongs, have been synthesized and evaluated for their antifilarial activity against adult parasites of the human lymphatic filarial parasite Brugia malayi. One compound from this series demonstrated promising antifilarial activity (Singh et al., 2008).

Structural Insights and Inhibitory Potential

Structural characterization of similar 2,4-disubstituted dihydropyrimidine derivatives revealed their crystallization in centrosymmetric space groups and an L-shaped conformation. The crystal packing of these compounds was analyzed, and molecular docking simulation assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme (Al-Wahaibi et al., 2021).

Antitumor and Antibacterial Agents

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, a similar group of compounds, were synthesized as potential inhibitors of thymidylate synthase (TS) for use as antitumor and/or antibacterial agents. These compounds were evaluated against human and various microbial thymidylate synthases and dihydrofolate reductases (Gangjee et al., 1996).

Antimicrobial Activities

Synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and their derivatives exhibited significant inhibition on bacterial and fungal growth compared to standard drugs, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

Cytotoxic Activity

New 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were synthesized and characterized. Their cytotoxicity against various human cell lines was examined, providing insights into the impact of different substituents at the pyrimidine ring on cytotoxic activity (Stolarczyk et al., 2018).

Spectroscopic Analysis

Spectroscopic analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques. The study provided insights into the equilibrium geometry, vibrational wave numbers, and potential anti-diabetic activity through molecular docking results (Alzoman et al., 2015).

Potential as Calcium Channel Blockers

The structures of two 1,4-dihydropyrimidines with a carbamoyl substitution exhibited structural features of 1,4-dihydropyridine calcium channel blockers, suggesting their potential in mimicking these clinically significant compounds (Ravikumar & Sridhar, 2005).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S.BrH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBLCNIHXXSROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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